molecular formula C22H19N3O3S2 B14111410 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14111410
M. Wt: 437.5 g/mol
InChI Key: IXDWVFZBOIJRGX-UHFFFAOYSA-N
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Description

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of indole, thiophene, and thieno[3,2-d]pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The key steps include the formation of the indole and thiophene intermediates, followed by their coupling with the thieno[3,2-d]pyrimidine core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, known for their diverse biological activities.

    Thiophene Derivatives: Compounds with the thiophene ring, often studied for their electronic properties.

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with the thieno[3,2-d]pyrimidine core, known for their potential therapeutic applications.

Uniqueness

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological and chemical properties not found in simpler compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully explore its potential in various fields.

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19N3O3S2/c26-19(23-10-7-15-4-1-2-6-17(15)23)14-25-18-9-13-30-20(18)21(27)24(22(25)28)11-8-16-5-3-12-29-16/h1-6,9,12-13H,7-8,10-11,14H2

InChI Key

IXDWVFZBOIJRGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CS5)SC=C4

Origin of Product

United States

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